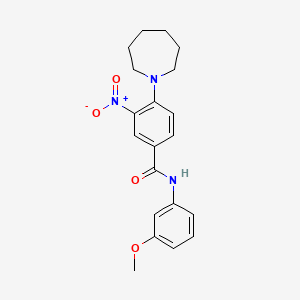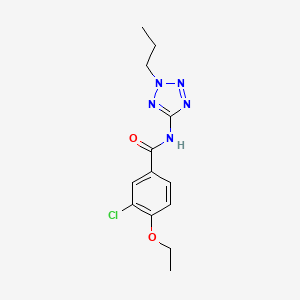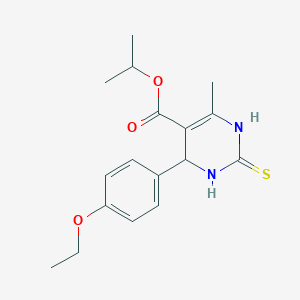![molecular formula C22H19ClN2O2 B4068684 2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4068684.png)
2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide
描述
2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide, also known as MLN8054, is a chemical compound that has gained significant attention in scientific research due to its potential as a cancer treatment. It belongs to the class of small molecule inhibitors and is known to target a protein called Aurora A kinase, which plays a crucial role in cell division. In
作用机制
2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide works by binding to the ATP-binding site of Aurora A kinase, which prevents the protein from functioning properly. Aurora A kinase is involved in the regulation of mitotic spindle formation and chromosome alignment during cell division. Inhibition of Aurora A kinase leads to defects in mitotic spindle formation and chromosome segregation, which ultimately results in cell cycle arrest and apoptosis.
Biochemical and physiological effects:
2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. Inhibition of Aurora A kinase leads to defects in mitotic spindle formation and chromosome segregation, which ultimately results in cell cycle arrest and apoptosis. 2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
实验室实验的优点和局限性
2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has also been shown to have a high selectivity for Aurora A kinase, which reduces the risk of off-target effects. However, 2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness as a cancer treatment.
未来方向
There are several future directions for the study of 2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide. One area of research is the development of more potent and selective inhibitors of Aurora A kinase. Another area of research is the combination of 2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the use of 2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide as a tool for studying the role of Aurora A kinase in cancer biology is an area of interest for future research. Overall, the potential of 2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide as a cancer treatment and as a tool for cancer research makes it an exciting area of study for the scientific community.
科学研究应用
2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the activity of Aurora A kinase, which is overexpressed in many types of cancer and plays a crucial role in cell division. Inhibition of Aurora A kinase can lead to cell cycle arrest and apoptosis, making it a promising target for cancer therapy. 2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has been tested in preclinical studies and has shown promising results in inhibiting tumor growth in various types of cancer, including breast, lung, and colon cancer.
属性
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c1-15(16-9-3-2-4-10-16)24-22(27)18-12-6-8-14-20(18)25-21(26)17-11-5-7-13-19(17)23/h2-15H,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZAWTSDEZEVCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-[(1-phenylethyl)carbamoyl]phenyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-({2-hydroxy-3-[(4-methylphenyl)amino]propyl}thio)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4068607.png)

![N-(3-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4068617.png)
![4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-isopropylbenzenesulfonamide](/img/structure/B4068621.png)
![N-{1-[4-ethyl-5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4068627.png)
![N-(sec-butyl)-2-({N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4068628.png)

![4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B4068646.png)
![2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4068651.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4068653.png)
![3-methyl-4-(4-methylphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B4068677.png)
![{4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}(phenyl)methanone](/img/structure/B4068691.png)
